molecular formula C15H14ClN3 B1419936 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204297-77-7

7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1419936
CAS No.: 1204297-77-7
M. Wt: 271.74 g/mol
InChI Key: MEKMWDDYOMQGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves a cyclocondensation reaction. This reaction is carried out between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . The reaction conditions often include the use of acetonitrile as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of cancer research, it acts as an enzyme inhibitor, targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest

Biological Activity

7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C15H14ClN3
  • Molecular Weight : 271.74 g/mol
  • CAS Number : 1204297-77-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK2 has been linked to reduced proliferation of cancer cells, making it a potential candidate for cancer therapy .
  • Antiviral Properties :
    • In vitro studies have suggested activity against various viruses, including SARS-CoV-2 (the virus responsible for COVID-19) and HIV. The mechanism involves interference with viral replication processes .
  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to inhibit TNF-α production, a key mediator in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity :
    • Research indicates that derivatives of this compound possess significant free radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related cellular damage .

Anticancer Studies

A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These derivatives were evaluated for their cytotoxicity against different cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity against MCF-7 breast cancer cells .

Antiviral Studies

The antiviral efficacy was assessed through plaque reduction assays against HIV and SARS-CoV-2. The compound showed a significant reduction in viral load at low concentrations, suggesting its potential as an antiviral agent .

Anti-inflammatory Mechanism

The anti-inflammatory activity was evaluated through assays measuring TNF-α levels in cell cultures treated with the compound. Results indicated a marked decrease in TNF-α production, supporting its use in inflammatory conditions .

Comparative Efficacy Table

Biological ActivityIC50 Value (μM)Reference
Cytotoxicity (MCF-7)19.70 ± 0.89Vahedi et al., 2024
Anti-HIVNot specifiedN/A
Anti-SARS-CoV-2Not specifiedN/A
TNF-α InhibitionNot specifiedN/A

Case Studies

  • Case Study on Anticancer Activity :
    A research team synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their effects on human breast cancer cells (MCF-7). The study found that this compound had substantial cytotoxic effects with an IC50 value significantly lower than many existing chemotherapeutics .
  • Case Study on Anti-inflammatory Effects :
    In a model of induced inflammation in vitro, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines compared to untreated controls. This suggests that it may be useful in managing diseases characterized by chronic inflammation .

Properties

IUPAC Name

7-chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-5-4-6-12(7-9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKMWDDYOMQGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C=C(N3N=C2C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167528
Record name 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-77-7
Record name 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.